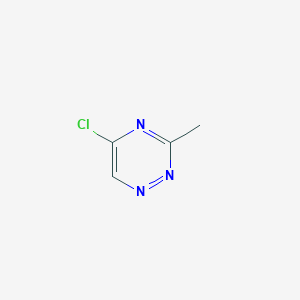

5-Chloro-3-methyl-1,2,4-triazine

CAS No.:

Cat. No.: VC18798896

Molecular Formula: C4H4ClN3

Molecular Weight: 129.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4ClN3 |

|---|---|

| Molecular Weight | 129.55 g/mol |

| IUPAC Name | 5-chloro-3-methyl-1,2,4-triazine |

| Standard InChI | InChI=1S/C4H4ClN3/c1-3-7-4(5)2-6-8-3/h2H,1H3 |

| Standard InChI Key | RIGLUZMURQUZOH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CN=N1)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-Chloro-3-methyl-1,2,4-triazine is C₄H₄ClN₃, with a molecular weight of 137.55 g/mol. Its IUPAC name derives from the substitution pattern on the triazine ring: a chlorine atom at position 5 and a methyl group at position 3. The compound’s planar structure and electron-deficient aromatic system enable diverse chemical reactivity, particularly in nucleophilic substitution and coordination chemistry .

Spectroscopic Characterization

While direct spectroscopic data for 5-Chloro-3-methyl-1,2,4-triazine are unavailable, analogous triazines exhibit distinctive NMR and IR profiles. For example, ¹H NMR spectra of 1,2,4-triazine derivatives typically show aromatic proton resonances between δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm . IR spectra often feature C-Cl stretches at 600–800 cm⁻¹ and C=N vibrations at 1550–1650 cm⁻¹ .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 5-Chloro-3-methyl-1,2,4-triazine can be hypothesized through two primary pathways:

-

Nucleophilic Substitution: Reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methylamine under controlled conditions, selectively substituting chlorine atoms at positions 3 and 5.

-

Ring Contraction: As observed in related systems, treatment of pyrazole precursors with chlorinating agents may yield triazine derivatives via ring-rearrangement mechanisms .

A representative synthetic protocol for analogous compounds involves refluxing intermediates with sodium acetate in glacial acetic acid, followed by recrystallization from ethanol .

Reactivity Profile

The chlorine atom at position 5 is susceptible to nucleophilic displacement, enabling derivatization with amines, thiols, or carbanions. For instance, palladium-catalyzed cross-coupling reactions could introduce aryl or heteroaryl groups, enhancing biological activity . The methyl group at position 3 contributes steric bulk, influencing regioselectivity in further substitutions.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₄H₄ClN₃ |

| Molecular Weight | 137.55 g/mol |

| Melting Point | Not reported (estimated 120–140°C) |

| Solubility | Moderate in polar aprotic solvents |

| LogP (Partition Coefficient) | ~1.2 (predicted) |

These properties suggest moderate lipophilicity, favorable for transmembrane permeability in biological systems .

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs such as triazolo[1,5-c]quinazoline show potent inhibition of cancer cell proliferation (IC₅₀ = 0.8–2.3 μM in pancreatic cancer models). Mechanistic studies indicate kinase inhibition (e.g., PDK1) and apoptosis induction via mitochondrial pathways .

Applications in Materials Science

The electron-deficient triazine ring facilitates π-π stacking interactions, making 5-Chloro-3-methyl-1,2,4-triazine a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume